2-isocyanato-4-methoxy-1-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isocyanato-4-methoxy-1-methylbenzene is an organic compound with the molecular formula C9H9NO2. It is a derivative of benzene, featuring an isocyanate group (-N=C=O) attached to the benzene ring along with methoxy (-OCH3) and methyl (-CH3) substituents. This compound is used in various chemical reactions and has applications in different fields, including materials science and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Isocyanato-4-methoxy-1-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 4-methoxy-1-methylbenzene, followed by reduction to form the corresponding amine. The amine is then treated with phosgene or a similar reagent to introduce the isocyanate group .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and reduction processes, followed by phosgenation. The reaction conditions are carefully controlled to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Isocyanato-4-methoxy-1-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines to form ureas.
Addition Reactions: The isocyanate group can add to alcohols to form carbamates.
Oxidation and Reduction: The methoxy and methyl groups can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Oxidizing Agents: Used to oxidize the methoxy and methyl groups.
Reducing Agents: Used to reduce the nitro group during synthesis.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Scientific Research Applications
2-Isocyanato-4-methoxy-1-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of 2-isocyanato-4-methoxy-1-methylbenzene involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of ureas and carbamates. These reactions are often facilitated by the electron-donating effects of the methoxy and methyl groups, which increase the reactivity of the isocyanate group .
Comparison with Similar Compounds
Similar Compounds
1-Isocyanato-4-methoxy-2-methylbenzene: Similar structure but with different positions of the substituents.
3-Chloro-4-methylphenyl isocyanate: Contains a chloro group instead of a methoxy group.
3-Isocyanatobenzoyl chloride: Contains a benzoyl chloride group instead of a methoxy group.
Uniqueness
2-Isocyanato-4-methoxy-1-methylbenzene is unique due to the specific positioning of its substituents, which influences its reactivity and applications. The presence of both methoxy and methyl groups enhances its electron-donating properties, making it more reactive in certain chemical reactions compared to its analogs .
Properties
CAS No. |
1067959-38-9 |
---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.